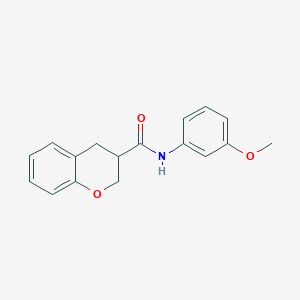

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-7-4-6-14(10-15)18-17(19)13-9-12-5-2-3-8-16(12)21-11-13/h2-8,10,13H,9,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXINSLKGBOTXDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CC3=CC=CC=C3OC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate, which then undergoes cyclization to yield the chromene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and amidation processes. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction: The chromene core can be reduced to form dihydrochromene derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Dihydrochromene derivatives.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Research indicates that this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, derivatives of chromenes have shown significant activity against prostate cancer cells by inhibiting c-Met kinase activity with IC50 values ranging from 0.16 to 6.16 µM .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, presenting potential as an anti-inflammatory agent by inhibiting enzymes involved in inflammation.

- Antimicrobial Activity : It has demonstrated effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Novel Derivatives : It can be used to synthesize more complex molecules through various chemical reactions such as oxidation and substitution. For instance, it can undergo electrophilic substitution to introduce different functional groups onto the aromatic ring.

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound against prostate cancer cell lines. The compound exhibited potent inhibitory effects on cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound. It was found to inhibit specific enzymes involved in inflammatory processes, demonstrating promising results in reducing inflammation markers in vitro.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The methoxyphenyl group and the chromene core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The carboxamide group may also contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or receptor modulation, leading to desired biological effects.

Comparison with Similar Compounds

6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide

N-(3-methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide

N-(3-methoxyphenyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide

| Feature | Target Compound | Coumarin Analogs |

|---|---|---|

| Core Structure | 3,4-dihydro-2H-chromene (non-aromatic) | 2-oxo-2H-chromene (fully aromatic) |

| Substituent Position | Methoxy at phenyl (meta) | Methyl/methoxy at chromene (6 or 4 position) |

| Potential Bioactivity | Hypothesized MAO-B inhibition (inferred) | Confirmed MAO-B inhibition in prior studies |

Key Differences :

- Substituent position (e.g., methyl at chromene C6 vs. C4) in analogs influences steric and electronic effects, which may translate to variations in inhibitory potency .

Comparison with 3-Chloro-N-phenyl-phthalimide ()

3-Chloro-N-phenyl-phthalimide shares a carboxamide linkage but differs in core structure and substituents:

| Feature | Target Compound | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|

| Core Structure | Chromene-based | Phthalimide (isoindole-1,3-dione) |

| Substituents | Methoxy (electron-donating) | Chloro (electron-withdrawing) |

| Applications | Potential neuropharmacology | Polymer synthesis (polyimide monomers) |

Key Differences :

- The phthalimide’s rigid, electron-deficient core is suited for high-temperature polymer applications, whereas the chromene scaffold may prioritize bioavailability for drug design .

- Chloro vs. methoxy substituents modulate electronic effects, impacting reactivity and intermolecular interactions.

Comparison with Benzothiazole Acetamide Derivatives ()

European Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(methoxyphenyl)acetamides. While these compounds share a methoxyphenyl group, their core differs significantly:

| Feature | Target Compound | Benzothiazole Acetamides |

|---|---|---|

| Core Structure | Chromene carboxamide | Benzothiazole-acetamide |

| Substituents | Methoxy (phenyl) | Trifluoromethyl (benzothiazole) |

| Pharmacological Role | Hypothesized CNS activity | Unspecified (likely metabolic/disease targets) |

Key Differences :

Recommendations :

- Conduct enzymatic assays (e.g., MAO-B inhibition) to compare the target compound with its coumarin analogs.

- Evaluate solubility and metabolic stability relative to benzothiazole derivatives.

Biological Activity

N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core with a methoxyphenyl substituent and a carboxamide functional group. Its structure is critical for its biological activity, influencing interactions with various molecular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Properties

The compound has shown promising anticancer activity in various in vitro studies. It appears to inhibit cancer cell proliferation through multiple mechanisms, including:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell metabolism and proliferation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Table 1 summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 20.0 |

| HCT116 (Colon Cancer) | 18.0 |

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated cells.

In a study involving BV2 microglial cells, the compound inhibited LPS-induced inflammation with an IC50 value ranging from 30 to 50 µM for IL-6 suppression, indicating its potential as an anti-inflammatory therapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes like COX and LOX, which are involved in inflammatory responses and cancer progression.

- Receptor Modulation : It may modulate receptors involved in pain and inflammation pathways, providing analgesic effects alongside its anti-inflammatory properties.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anticancer Study : A study evaluated the effects of this compound on breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with increased apoptosis markers observed through flow cytometry analysis.

- Anti-inflammatory Study : In animal models of acute inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory mediators compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-3,4-dihydro-2H-chromene-3-carboxamide, and how can reaction conditions be controlled to improve yield?

- Methodology : Multi-step synthesis typically involves (i) constructing the chromene backbone via acid-catalyzed cyclization of substituted salicylaldehydes with β-ketoesters, followed by (ii) coupling with 3-methoxyaniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt). Reaction parameters like temperature (60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst choice (e.g., p-TsOH for cyclization) significantly impact yield . Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradients).

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, chromene olefinic protons at δ 5.5–6.5 ppm) .

- X-ray crystallography : For absolute configuration determination, particularly the Z/E geometry of imine or carboxamide groups (if applicable) .

- HRMS : To confirm molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₁₇NO₃) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodology :

- Anticancer : MTT assay using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (48–72 hr exposure) .

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibitors) with positive controls (e.g., celecoxib for COX-2) .

Q. How should researchers handle stability and storage of this compound?

- Methodology : Store in amber vials at –20°C under inert atmosphere (Ar/N₂) to prevent oxidation of the dihydrochromene moiety. Stability in solution (DMSO or ethanol) should be monitored via HPLC over 72 hr .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, halogenation at the phenyl ring) and assess changes in bioactivity .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to targets (e.g., tubulin for anticancer activity) and validate with mutagenesis studies .

- 3D-QSAR : Develop CoMFA/CoMSIA models to correlate substituent properties (logP, polarizability) with activity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodology :

- Assay standardization : Compare protocols (e.g., cell passage number, serum concentration) and validate using reference compounds .

- Metabolic stability : Test compound degradation in cell media (LC-MS/MS) to rule out false negatives .

- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify promiscuous binding .

Q. How can target identification be approached for this compound?

- Methodology :

- Chemical proteomics : Employ affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify resistant/sensitive cell lines .

- Thermal shift assay (TSA) : Monitor protein melting shifts to infer direct binding .

Q. What advanced analytical techniques are used to study degradation pathways under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.